Difeterol

Description

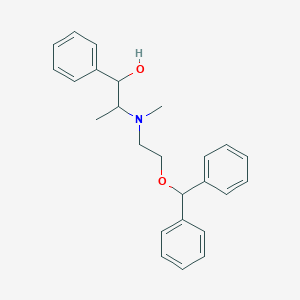

Structure

3D Structure

Properties

IUPAC Name |

2-[2-benzhydryloxyethyl(methyl)amino]-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO2/c1-20(24(27)21-12-6-3-7-13-21)26(2)18-19-28-25(22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,24-25,27H,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHKWMHRFWWMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048849 | |

| Record name | Difeterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14587-50-9 | |

| Record name | Difeterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014587509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difeterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2P950OCL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

The fundamental chemical and physical properties of Difeterol are summarized in the table below. These properties are crucial for its synthesis, formulation, and interaction with biological systems.

| Property | Value |

| IUPAC Name | alpha-(1-((2-(Diphenylmethoxy)ethyl)methylamino)ethyl)benzyl alcohol |

| CAS Number | 14587-50-9 |

| Molecular Formula | C25H29NO2 |

| Molecular Weight | 375.51 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Pharmacodynamics

Mechanism of Action

As an antihistamine, this compound is presumed to act as an inverse agonist at the histamine H1 receptor. Histamine, when released from mast cells and basophils during an allergic reaction, binds to H1 receptors, leading to symptoms such as itching, vasodilation, and smooth muscle contraction. aocd.org H1-antihistamines competitively block histamine from binding to these receptors, thereby preventing or reducing these effects. aocd.org First-generation H1-antihistamines, to which this compound likely belongs due to its chemical structure, are known to cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness. nih.gov

SARS-CoV-2 Antiviral Activity Studies

Receptor Binding Profile

A detailed receptor binding profile for this compound is not available in the scientific literature. For a compound in this class, key parameters of interest would be its binding affinity (Ki) for the H1 receptor, as well as its selectivity for the H1 receptor over other histamine receptor subtypes (H2, H3, H4) and other neurotransmitter receptors (e.g., muscarinic, adrenergic, serotonergic). The binding to these other receptors is often responsible for the side effects of first-generation antihistamines.

Advanced Methodologies in Difeterol Research

Research Synthesis Methodologies for Comprehensive Understanding

Beyond individual research studies, synthesizing existing knowledge is crucial for a comprehensive understanding of compounds like Difeterol, especially given its diverse reported activities and potential applications.

Systematic Literature Reviews and Meta-Analyses in this compound Studies

Systematic literature reviews (SLRs) are rigorous, well-defined methodologies used to identify, analyze, and interpret all available evidence related to a specific research question ea-tel.euenago.comcranfield.ac.uklibguides.com. They are considered the gold standard for summarizing existing research in any domain, ensuring transparency and reproducibility through comprehensive search strategies and predefined inclusion/exclusion criteria enago.com.

Methodological Approaches for Reconciling Conflicting Research Data

General methodological approaches for reconciling conflicting research data, especially in mixed-methods studies (combining qualitative and quantitative data), emphasize that such discrepancies, while initially problematic, can lead to new and deeper understandings nih.govresearchgate.netdrugsandalcohol.ie. Strategies involve:

Scrutinizing Data from Both Paradigms: Thoroughly examining the data from each method, identifying the specific points of divergence, and understanding the context in which each dataset was generated nih.govresearchgate.net.

Investigating Root Causes: Delving into the reasons behind the inconsistencies, which might include differences in experimental design, sample characteristics, analytical methods, or underlying biological variability cdconnect.net. For instance, in clinical data management, discrepancies can arise from data entry errors, formatting issues, or variations between research sites, necessitating automated tools and human review for resolution cdconnect.net.

Documenting Unresolved Inconsistencies: When conflicts cannot be fully resolved, it is crucial to transparently document these discrepancies and their potential implications for interpretation cdconnect.net. This ensures that future research can build upon existing knowledge with a clear understanding of its limitations.

While specific instances of conflicting research data solely pertaining to this compound were not found in the provided search results, the compound's broad range of reported activities (antihistaminic, psychotropic, neuroprotective, antiviral) nih.gov suggests that its research trajectory may encounter such scenarios. Applying these systematic reconciliation approaches would be vital to build a coherent and comprehensive understanding of this compound's multifaceted pharmacological actions.

Elucidation of Undiscovered Molecular Targets and Pathways

While this compound has demonstrated activity as an antihistaminic agent by interacting with H1 receptors, and has shown potential in inhibiting butyrylcholinesterase (BChE) and interacting with G-protein-coupled receptors (GPCRs), the precise and comprehensive elucidation of all its molecular targets and the intricate pathways it modulates remains an active area of research. This compound has been identified within GPCR-enriched clusters, suggesting potential associations with various GPCR targets. biorxiv.orgbiorxiv.org Future investigations are crucial to identify any undiscovered primary or off-targets that contribute to its observed biological effects, such as its antiviral activity against SARS-CoV-2 and Ebola virus. biorxiv.orgnih.govbiorxiv.org Integrating multi-omics data, including transcriptomics, proteomics, and metabolomics, coupled with network pharmacology tools, is expected to provide a more holistic understanding of this compound's mechanism of action and potential off-target effects. This comprehensive approach will help to map the complete molecular landscape influenced by this compound, revealing novel therapeutic avenues and mitigating unforeseen interactions.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Current research on this compound has utilized various in vitro assays, such as quantitative high-throughput screening (qHTS) in Vero E6 cells for evaluating its anti-SARS-CoV-2 cytopathic effect (CPE) activity. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov To further advance mechanistic studies, there is a recognized need for the development and utilization of more physiologically relevant advanced in vitro and ex vivo models. These include more sophisticated 2D human cell models and 3D human in vitro respiratory tissue models, which can better mimic the complex biological environment and cellular responses observed in vivo. frontiersin.orgresearchgate.netnih.gov Ex vivo models, which involve the study of tissues or organs outside the body in a controlled environment, also offer a valuable platform for assessing mechanistic pathways with higher fidelity to human disease. nih.gov Such advanced models are essential for confirming initial findings, identifying specific cellular targets, and understanding the detailed molecular events triggered by this compound, thereby providing a more accurate prediction of its behavior in living systems.

Exploration of Novel Chemical Space for Analog Development

The exploration of novel chemical space is a critical strategy in drug discovery, aimed at identifying new molecules with enhanced properties or distinct mechanisms of action. scispace.comnih.govarxiv.orgarxiv.orgchimia.ch For this compound, this involves systematically synthesizing and evaluating structural analogs to optimize its potency, selectivity, and pharmacokinetic profiles. Leveraging computational approaches, such as generative artificial intelligence and cheminformatics tools, can facilitate the design and prediction of novel this compound derivatives within synthesizable chemical spaces. scispace.comnih.govarxiv.orgarxiv.org This approach can lead to the discovery of compounds with improved therapeutic indices, reduced potential for off-target effects, or novel applications beyond its currently identified activities. The ability to access more complex structural spaces efficiently is a key predictor for generating novel, intellectually protected small molecule candidates. chimia.ch

Synergistic Combination Research with Other Pharmacological Agents

Given this compound's demonstrated activities, particularly its antiviral potential against SARS-CoV-2, a significant future direction involves investigating its synergistic combinations with other pharmacological agents. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov High-throughput screening efforts have identified this compound as a compound with anti-SARS-CoV-2 activity, and a logical next step is to test such hits in pair-wise matrix combinations to identify synergistic effects. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov This research aims to develop more effective and potentially lower-dose combination therapies, which could lead to improved efficacy and reduced side effects compared to monotherapy. The concept of drug combinations is particularly relevant in complex diseases or infections where multi-target approaches are often more effective. This compound has been identified in patent literature as an antihistamine agent that can be used in combination with other pharmacological agents for various symptoms, including those associated with the common cold. googleapis.comgoogle.comgoogle.com

Translational Research Perspectives (Preclinical Focus)

Translational research is essential for bridging the gap between basic scientific discoveries and their application in clinical settings. For this compound, a strong preclinical focus is imperative to validate its therapeutic potential. This involves confirming in vitro findings in relevant animal efficacy models to assess its activity within a living organism. frontiersin.orgresearchgate.netnih.gov Furthermore, comprehensive preclinical evaluation of its pharmacokinetics (PK) – including absorption, distribution, metabolism, and excretion – is crucial. frontiersin.orgresearchgate.netnih.gov These studies provide vital data on how the compound behaves in the body, informing optimal dosing strategies and identifying potential challenges before human trials. Preclinical studies are fundamental for forecasting effectiveness in clinical trials and ensuring the efficient development of new medications. tri.edu.auvirscio.comnih.govnih.govarxiv.org

Applications in Research

Enzymatic Activity Modulation by this compound

Other Enzyme Modulation Research (e.g., 3CLpro)

This compound has been identified in high-throughput screening studies for its potential antiviral activity, particularly against SARS-CoV-2. In such screenings, it demonstrated efficacy in inhibiting cytopathic effects associated with the virus, suggesting its potential as a therapeutic agent against COVID-19 . While direct inhibition of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) by this compound is not explicitly detailed as a primary mechanism in the provided search results, 3CLpro is a crucial enzyme for coronavirus replication and a significant target for antiviral drug development mdpi.commdpi.cominsilico.comnih.gov. The broader context of this compound's anti-SARS-CoV-2 activity implies interactions with viral or host enzymatic processes. Beyond its potential antiviral associations, this compound has also shown indications of inhibiting butyrylcholinesterase (BChE), an enzyme relevant in neurodegenerative diseases such as Alzheimer's disease .

Cellular Pathway Investigations of this compound

Investigations into this compound's cellular interactions reveal its influence on several critical biological pathways, contributing to its observed pharmacological properties.

Neurotransmitter System Modulation (e.g., Serotonin (B10506), Dopamine)

This compound exhibits psychotropic properties, leading to research into its potential as an anxiolytic and antidepressant agent . Studies suggest that compounds structurally similar to this compound can modulate neurotransmitter systems, specifically impacting serotonin and dopamine (B1211576) pathways . Serotonin (5-HT) is an inhibitory neurotransmitter involved in regulating mood, sleep patterns, sexuality, anxiety, appetite, and pain clevelandclinic.org. Dopamine (DA) plays a key role in the body's reward system, influencing pleasure, heightened arousal, and learning clevelandclinic.org. Furthermore, this compound is known to act as a histamine-1 (H1) receptor antagonist . Histamine itself is a neurotransmitter that regulates various bodily functions, including wakefulness, feeding behavior, and motivation clevelandclinic.org. The interplay between serotonin and dopamine systems is complex, with serotonin acting through various receptor subtypes to modulate dopaminergic function nih.govnih.govmdpi.comfrontiersin.org.

Autophagy Pathway Interactions

Research involving high-throughput screening for anti-SARS-CoV-2 activity, which included this compound, has highlighted a significant correlation between the activity profiles of compounds and their impact on the autophagy pathway nih.govscispace.comarxiv.org. Autophagy is a fundamental cellular process for the degradation and recycling of intracellular components, and it is known to be involved in the entry and replication mechanisms of coronaviruses, including SARS-CoV-2 scispace.comarxiv.orgnih.govresearchgate.net. Studies on the mechanism of action for some compounds with anti-SARS-CoV-2 activity have indicated that they modulate the autophagy process within host cells nih.gov. This suggests that this compound's antiviral potential may be linked to its ability to interact with and modulate the autophagy pathway.

AP-1 Signaling Pathway Research

In the context of anti-SARS-CoV-2 research where this compound was investigated, the activity profiles against the Activator Protein-1 (AP-1) signaling pathway were found to be significantly correlated with antiviral activity nih.govscispace.comarxiv.org. AP-1 is a dimeric transcription factor that regulates a wide array of cellular processes and can be activated by various stimuli, including viral infections nih.govfrontiersin.org. It is hypothesized that coronaviruses may hijack the AP-1 pathway to mediate cytopathic effects, and consequently, disruption of this pathway could offer a therapeutic strategy nih.govarxiv.org. This indicates that this compound's effects might involve modulation of AP-1 signaling as part of its cellular interactions.

Cyclic AMP (cAMP) Signaling Modulation

The mechanism of action of this compound has been noted to involve pathways such as cyclic AMP (cAMP) signaling . Cyclic AMP is a crucial second messenger that plays a central role in numerous signal transduction pathways within mammalian cells yeastgenome.orgnih.gov. It regulates a variety of cellular functions, including cell growth, differentiation, gene transcription, and protein expression nih.gov. Dysfunctions within the cAMP pathway are implicated in various diseases, making its modulation a promising area for drug discovery rsc.org. The intracellular levels of cAMP are tightly regulated by the balance between adenylyl cyclase (AC) activity, which synthesizes cAMP from ATP, and phosphodiesterase (PDE) activity, which hydrolyzes cAMP to AMP nih.govrsc.org.

Host Cell Response Modulation

This compound's observed biological effects include the modulation of host cell responses . Its anti-SARS-CoV-2 activity is linked to its ability to inhibit cytopathic effects in infected cells . The interactions with the autophagy and AP-1 signaling pathways, as discussed previously, are specific examples of how this compound may modulate host cellular machinery in response to external stimuli, such as viral infection nih.govscispace.comarxiv.orgnih.gov. Furthermore, as a histamine-1 (H1) receptor antagonist, this compound modulates host responses related to allergic reactions by blocking histamine-induced symptoms .

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between the chemical structure of molecules and their biological activities. wikipedia.orgcollaborativedrug.com These models allow for the prediction of biological effects of new compounds based on their molecular structures. collaborativedrug.com

Predictive modeling, including QSAR and related approaches like Biological Activity-Based Modeling (BABM), has been utilized in the context of identifying active compounds, including this compound. biorxiv.orgnih.gov For instance, this compound was identified as an active compound (with an IC50 of approximately 3 μM) from a high-throughput screen using an Ebola virus (EBOV) entry assay. biorxiv.orgnih.gov This identification was part of a larger effort where BABM models were applied to predict potential antiviral leads. biorxiv.orgnih.gov

BABM, a relatively new concept in drug discovery, uses compound activity profiles established across multiple assays as "signatures" to predict activity in new assays or against new targets. biorxiv.orgnih.gov This approach can overcome limitations of traditional QSAR models, which often rely heavily on structural similarity and may be restricted by their applicability domains. nih.gov By incorporating biological response patterns, BABM can expand the model's applicability to structurally dissimilar chemicals that share similar activity profiles. biorxiv.orgnih.gov The successful identification of this compound through such predictive modeling demonstrates the utility and accuracy of these computational approaches in accelerating drug discovery efforts. biorxiv.org

Table 1: Basic Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | nih.gov |

| PubChem CID | 208836 | nih.gov |

| Molecular Formula | C25H29NO2 | nih.gov |

| Molecular Weight | 375.50 g/mol | genome.jp |

| CAS Number | 14587-50-9 | nih.govgenome.jp |

| Therapeutic Indication | Antihistaminic | genome.jpresearchgate.net |

| Target | Histamine H1 Receptor (HRH1) | genome.jp |

Key Physicochemical Descriptors and Their Influence on Activity

Physicochemical descriptors are quantitative expressions of a compound's chemical characteristics that play a pivotal role in determining its biological activity, including absorption, distribution, metabolism, and target affinity. For this compound, several key physicochemical parameters have been reported, which offer insights into its molecular behavior and interaction with biological systems.

Lipophilicity: Lipophilicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD), describes a molecule's affinity for a lipophilic environment and its ability to traverse lipid-rich biological membranes. For this compound, the XLogP3 value is reported as 4.6. Other calculated lipophilicity descriptors include AlogP at 4.85, CX LogP at 5.16, and CX LogD at 3.98. An optimal range of lipophilicity (logP typically between 0 and 5) is generally considered important for drug-likeness, influencing membrane permeability and target binding. This compound's lipophilicity values suggest a balance that allows for interaction with biological membranes, which is essential for its H1 antagonism and other observed activities.

Table 1: Key Physicochemical Descriptors of this compound

| Descriptor | Value | Unit | Source |

| XLogP3 | 4.6 | - | |

| AlogP | 4.85 | - | |

| CX LogP | 5.16 | - | |

| CX LogD | 3.98 | - | |

| Polar Surface Area | 32.7 | Ų |

Comparative Structure-Activity Analysis with Related Chemical Scaffolds

Comparative SAR analysis provides valuable insights by examining the structural commonalities and differences between this compound and other therapeutically relevant compounds, shedding light on the molecular features critical for their respective activities.

Insights from Antihistamine Analogues

This compound functions as a histamine H1 receptor antagonist uni.lu. The general SAR of H1-antihistamines typically involves a diaryl system, a connecting group (such as oxygen, carbon, or nitrogen), an alkyl chain (usually two or three atoms long), and a terminal tertiary amine for optimal activity. This tertiary amine often forms part of a heterocyclic ring. This compound's structure, characterized by a 2-[2-benzhydryloxyethyl(methyl)amino]-1-phenylpropan-1-ol core, incorporates a benzhydryloxy group, which is a diaryl moiety, consistent with the structural requirements for H1 antagonism. The presence of a tertiary amine and a linker chain further aligns this compound with established antihistamine scaffolds, enabling its interaction with histamine H1 receptors uni.lu.

Comparisons with Cholinesterase Inhibitors

This compound has been noted for its secondary activity as a butyrylcholinesterase (BChE) inhibitor. Cholinesterase inhibitors typically function by blocking the activity of enzymes like BChE, which are involved in the breakdown of acetylcholine (B1216132), a neurotransmitter. While specific SAR details for this compound's BChE inhibition are not extensively detailed in the provided search results, its dual activity suggests that its molecular architecture possesses features that allow it to interact with the active site of both H1 receptors and BChE, potentially through distinct binding modes or shared pharmacophoric elements.

Lessons from Other Therapeutically Relevant Compounds

Diclofenac: Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects by reversibly inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby suppressing prostaglandin (B15479496) synthesis. Structurally, Diclofenac is a phenylacetic acid derivative. Its SAR is distinct from this compound, as it targets inflammatory pathways rather than histamine receptors or cholinesterases. The presence of chlorine atoms and a carboxylic acid group in Diclofenac's structure are key features for its COX inhibitory activity.

Fentanyl: Fentanyl is a potent synthetic opioid analgesic that primarily interacts with μ-opioid receptors in the central nervous system. SAR studies of Fentanyl analogues have revealed that substitutions at positions 3 or 4 of the piperidine (B6355638) ring significantly influence analgesic potency and duration of action. Steric factors, rather than polarity or chemical reactivity, appear to play a crucial role in the analgesic potency of these analogues. The introduction of larger groups at position 3 of the piperidine ring generally reduces analgesic potency compared to Fentanyl. While both Fentanyl and this compound contain nitrogen-containing heterocyclic systems, their core scaffolds and pharmacological targets are vastly different, highlighting how distinct structural arrangements lead to diverse therapeutic applications.

Majusculamide D Analogues: Majusculamide D is an anticancer lipopentapeptide. SAR studies on Majusculamide D and its analogues have provided critical insights into the structural elements essential for its inhibitory activity against cancer cells. Research indicates that the C10-OH group and the C2-C3 unsaturated double bond are crucial for maintaining inhibitory activity, while modifications to the fatty acid moiety are generally tolerable. Furthermore, the removal of the C4-Me group and the acetyl group of C23-OAc resulted in a significant decrease in activity, whereas replacing C10-OH and C34-OMe with a fluorine atom was well-tolerated. These findings underscore the importance of specific functional groups and their positions for the biological activity of complex natural product derivatives.

Neurodegenerative Disease Relevance Studies (e.g., Alzheimer's Disease via BChE Inhibition)

This compound has been identified as an inhibitor of butyrylcholinesterase (BChE), an enzyme of significant relevance in neurodegenerative conditions such as Alzheimer's disease (AD) researchgate.netnih.gov. BChE, along with acetylcholinesterase (AChE), plays a crucial role in maintaining normal cholinergic function by hydrolyzing the neurotransmitter acetylcholine (ACh) researchgate.netnih.govmdpi.com. In the progression of advanced AD, a notable decline in AChE levels is observed, while BChE levels tend to increase, allowing BChE to compensate for the deficit in AChE by hydrolyzing ACh nih.govmdpi.comeuropeanreview.org.

Research indicates that selective BChE inhibition is a promising therapeutic strategy for AD researchgate.netnih.govnih.govmdpi.com. Studies have demonstrated that selective BChE inhibition can lead to a reduction in β-amyloid peptide levels in both mouse brains and human neuroblastoma cells, without compromising cell viability nih.gov. Elevated BChE levels are also associated with key neuropathological hallmarks of AD, including neuritic plaques and neurofibrillary tangles nih.govmdpi.comnih.gov. This compound was identified as a BChE inhibitor through a quantitative high-throughput screening (qHTS) process involving a large library of compounds researchgate.netnih.gov. It is categorized within a novel cluster of BChE inhibitors that also includes compounds like dapoxetine (B195078) and naftifine (B1207962) hydrochloride nih.gov. In the human brain, BChE is predominantly expressed in glial cells, particularly astrocytes, contrasting with the neuronal expression of AChE mdpi.comnih.gov.

Hormone Secretion Modulation (e.g., Growth Hormone and Prolactin via GPR101)

This compound demonstrates the capacity to modulate hormone production from the hypothalamus and/or the pituitary gland google.com. Specifically, it can decrease or inhibit GH secretion, which is particularly relevant in cases of GH hypersecretion google.com. Furthermore, this compound can influence prolactin secretion, with the ability to either increase or decrease it in instances of irregular prolactin levels google.com. Preclinical studies have shown that Gpr101 overexpression in transgenic mice leads to elevated GH/prolactin secretion nih.gov. Mechanistically, GPR101 constitutively activates not only Gs but also Gq/11 and G12/13 pathways, which contribute to GH secretion nih.gov. In experimental settings, the ALPCO Rat Prolactin ELISA kit was utilized to measure prolactin concentrations in GH3 cells treated with this compound, which was applied in a three-fold and five-point serial dilution series ranging from 46 µM to 0.57 µM google.com.

Immunological and Inflammatory Response Studies (e.g., Inhibition of Allergic Responses)

This compound functions as an antihistamine, a pharmacological property that underlies its utility in managing allergic conditions genome.jpresearchgate.net. Allergic reactions are initiated when allergens bind to and cross-link preformed immunoglobulin E (IgE) antibodies, which are bound to the high-affinity FcεRI receptor on mast cells nih.govdovepress.com. Upon activation, mast cells, strategically located beneath mucosal surfaces and in connective tissues, release a variety of inflammatory mediators stored in preformed granules, and also synthesize leukotrienes and cytokines nih.gov.

The early phase of an allergic response is characterized by mast cell degranulation and the IgE-mediated release of histamine, leading to symptoms such as itching, swelling, and vasodilation dovepress.com. Histamine, by activating H1 receptors, is a primary driver of these allergic manifestations dovepress.com. This compound's mechanism of action involves blocking these H1 receptors, thereby preventing histamine-induced symptoms genome.jp. Allergic reactions involve an amplified immune response characterized by inflammation, often mediated by IgE production and the release of histamine, leukotrienes, and cytokines medsciencegroup.us. Type 2 helper T (Th2) cells also contribute to allergic responses by releasing cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13), which stimulate B lymphocytes to produce allergen-specific IgE antibodies nih.gov.

Q & A

Basic Research Questions

Q. What are the established pharmacological mechanisms of Difeterol, and how can researchers validate these in vitro?

- Methodological Answer : Begin by reviewing existing literature on this compound's molecular targets (e.g., receptor binding assays) and pathways (e.g., cAMP signaling). Use dose-response experiments with control groups to isolate effects. Validate findings via knockout cell models or pharmacological inhibitors to confirm target specificity. Ensure reproducibility by adhering to protocols from peer-reviewed studies (e.g., incubation times, solvent controls) .

Q. What standardized protocols exist for assessing this compound's pharmacokinetics in preclinical models?

- Methodological Answer : Follow the PICOT framework (Population: animal model; Intervention: this compound administration; Comparison: placebo/control; Outcome: bioavailability/half-life; Time: sampling intervals). Use HPLC or LC-MS for plasma concentration measurements, and apply compartmental modeling (e.g., non-linear mixed effects) to estimate parameters like clearance and volume of distribution. Cross-validate results with in silico tools (e.g., GastroPlus) .

Q. How should researchers design initial toxicity studies for this compound to meet regulatory requirements?

- Methodological Answer : Use OECD guidelines for acute toxicity (e.g., fixed-dose procedure) and subchronic studies (28-day repeated dosing in rodents). Include histopathological analysis of major organs and hematological profiling. Apply the FINER model to ensure feasibility (sample size, cost) and ethical compliance (3R principles). Document deviations from protocols rigorously to avoid reproducibility issues .

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy across different experimental models be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis to identify heterogeneity sources (e.g., species differences, dosing regimens). Use subgroup analysis and meta-regression to adjust for covariates. Apply Bayesian frameworks to quantify uncertainty, or machine learning (e.g., random forests) to detect non-linear interactions. Transparently report limitations using PRISMA guidelines .

Q. What methodologies optimize dose-response studies for this compound in heterogeneous populations?

- Methodological Answer : Implement adaptive trial designs (e.g., continual reassessment method) to refine dosing in real time. Stratify populations by biomarkers (e.g., genetic polymorphisms) and use hierarchical modeling to account for inter-individual variability. Validate outcomes via sensitivity analysis and external cohorts .

Q. What statistical approaches are recommended for reconciling contradictory findings in this compound's metabolic pathways?

- Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify overrepresented pathways across studies. Use mediation analysis to distinguish direct vs. indirect effects. For conflicting in vivo/in vitro results, employ physiologically based pharmacokinetic (PBPK) modeling to bridge gaps between systems .

Q. How can researchers integrate multi-omics data to elucidate this compound's off-target effects?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using network pharmacology tools (e.g., Cytoscape). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate off-targets via CRISPR-Cas9 screens or affinity purification mass spectrometry .

Methodological Frameworks and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.